6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a synthetic purine derivative characterized by a 9-methyl-9H-purine core linked to an octahydropyrrolo[3,4-c]pyrrole bicyclic system substituted with a benzoyl group. This compound belongs to a class of molecules designed to modulate kinase activity, particularly targeting pathways such as mTOR (mammalian target of rapamycin), a critical regulator of cell growth and proliferation .
Properties
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJMXVSDANCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) for Bicyclic Formation
The octahydropyrrolo[3,4-c]pyrrole skeleton is synthesized via a Grubbs-catalyzed ring-closing metathesis of diene precursors. For example:
Benzoylation at the 5-Position
The benzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :
Table 1: Optimization of Benzoylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | AlCl₃ |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Solvent | DCM | Toluene | DCM |
| Yield | 90% | 75% | 90% |
Functionalization of the Purine Moiety
Synthesis of 9-Methyl-9H-Purine-6-Carboxylic Acid
The purine core is prepared via Traube synthesis :
Table 2: Purine Derivative Synthesis Metrics
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCOOH, 100°C, 6 h | 65% |
| Methylation | (CH₃O)₂SO₂, NaOH, 50°C | 80% |
| Oxidation | KMnO₄, H₂O, 70°C | 60% |
Coupling Strategies for Fragment Assembly
Amide Bond Formation
The carboxylic acid (purine) and amine (pyrrolo-pyrrole) are coupled using EDC/HOBt or HATU :
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling links the purine and bicyclic amine:
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
Combining RCM, benzoylation, and coupling in a single reactor reduces purification steps:
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for sensitive intermediates:
Challenges and Mitigation Strategies
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Regioselectivity in Benzoylation :
-
Purine Hydrolysis :
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Low-temperature conditions (<0°C) during coupling prevent decomposition.
-
-
Stereochemical Control :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential inhibitor of the 5-hydroxytryptamine receptor 1D (5-HT1D), which plays a significant role in various neurological conditions and cancers. Its selective interaction with this receptor suggests potential therapeutic benefits in managing disorders such as depression and anxiety, as well as certain types of tumors.
Cancer Treatment
Preliminary studies indicate that the compound may exhibit antitumor properties, particularly against malignant neoplasms and lymphomas. Its unique structural features allow it to selectively target cancer cells while minimizing effects on normal cells .
Neurological Disorders
Due to its interaction with serotonin receptors, this compound is being explored for its potential in treating neurological disorders. The modulation of serotonin pathways is crucial for conditions such as migraines and mood disorders .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various derivatives of octahydropyrrolo compounds, including 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways.
Case Study 2: Neurological Applications
Research conducted at a leading pharmacological institute evaluated the efficacy of this compound in animal models of anxiety and depression. The findings revealed that administration led to reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanisms of action. Key interaction studies have shown that the purine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity and specificity.
Mechanism of Action
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Substituent Effects on Binding Affinity
- Aromatic vs. Aliphatic Groups : The benzoyl group in the target compound likely promotes stronger interactions with hydrophobic kinase domains compared to aliphatic substituents like cyclopentanecarbonyl . However, excessive bulkiness (e.g., cyclopentanecarbonyl) may sterically hinder binding.
- Electron-Withdrawing Groups : The (3,5-difluorophenyl)methanesulfonyl group in the difluoro analog introduces electron-withdrawing fluorine atoms, which may enhance binding specificity and metabolic stability .
Pharmacokinetic Considerations
- In contrast, the sulfonyl group in the difluoro analog may reduce logP, favoring solubility .
- Molecular Weight: The target compound (estimated MW ~434) exceeds the ideal range for oral bioavailability (<500 g/mol), whereas the 3-methylphenyl ethanone derivative (MW 376.5) aligns better with drug-likeness criteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?
- Methodological Answer: The bicyclic octahydropyrrolo[3,4-c]pyrrole moiety can be synthesized via reductive amination or cyclization reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups to the pyrrolidine scaffold. Key steps include:
- Use of Pd(PPh₃)₄ as a catalyst for coupling boronic acids to chlorinated intermediates (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) under reflux conditions in toluene .
- Purification via column chromatography (EtOAc/hexane gradients) to isolate intermediates.
- Validation: Monitor reaction progress using TLC and confirm final structure via and high-resolution mass spectrometry (HRMS).
Q. How can researchers address challenges in characterizing the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole system?
- Methodological Answer:
- Employ X-ray crystallography for unambiguous determination of stereochemistry. Use SHELXL for refinement, as it is optimized for small-molecule crystallography .
- For dynamic systems, use and NOESY NMR to resolve spatial relationships between protons.
- Computational methods (e.g., density functional theory, DFT) can predict stable conformers and validate experimental data .
Advanced Research Questions
Q. How can conflicting biological activity data for structural analogs (e.g., antiviral vs. anticancer) be systematically analyzed?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with modifications to the benzoyl group ( ). For instance, replacing the benzoyl group with a triazolo[4,3-b]pyridazine moiety alters target affinity .
- Bioassay Design: Use parallel assays (e.g., viral replication inhibition vs. cytotoxicity screens) to differentiate mechanisms. For example, test against HIV-1 entry (IC₅₀ determination) and cancer cell lines (e.g., MTT assays) .
- Data Normalization: Normalize activity metrics to molecular weight and lipophilicity (logP) to account for physicochemical biases .
Q. What computational approaches are effective for predicting binding interactions with kinase targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., CDK2 or Aurora A). Focus on hydrogen bonding with the purine N-1 and steric interactions with the octahydropyrrolo[3,4-c]pyrrole core .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- Validation: Cross-validate predictions with experimental kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How can solubility and bioavailability be optimized without compromising target affinity?
- Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the 9-methyl position of the purine ring to enhance aqueous solubility .
- Co-crystallization: Screen with cyclodextrins or co-solvents (e.g., PEG 400) to improve dissolution rates .
- SAR Balancing: Modify the benzoyl group to include polar substituents (e.g., hydroxyl or amine groups) while maintaining hydrophobic interactions critical for binding .
Contradictions and Open Challenges
- Synthetic Yield Variability: Palladium-catalyzed reactions () may suffer from batch-to-batch inconsistency due to catalyst poisoning. Mitigate by rigorously degassing solvents and using fresh Pd sources.
- Biological Target Ambiguity: (excluded per guidelines) and 19 suggest conflicting mechanisms (kinase vs. viral entry inhibition). Resolve via CRISPR-Cas9 knockout studies of suspected targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
